molecular formula C13H19N3O B14163831 2-(1-Piperidyl)-2-phenylacetic acid hydrazide CAS No. 7550-31-4

2-(1-Piperidyl)-2-phenylacetic acid hydrazide

Cat. No.: B14163831
CAS No.: 7550-31-4
M. Wt: 233.31 g/mol
InChI Key: WVMOCKKPGGDUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Piperidyl)-2-phenylacetic acid hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperidine ring attached to a phenylacetic acid moiety, with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidyl)-2-phenylacetic acid hydrazide typically involves the reaction of 2-phenylacetic acid with piperidine to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidyl)-2-phenylacetic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-Piperidyl)-2-phenylacetic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Piperidyl)-2-phenylacetic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperidyl)-2-phenylacetic acid: Lacks the hydrazide group but shares the piperidine and phenylacetic acid moieties.

    Phenylacetic acid hydrazide: Contains the hydrazide group but lacks the piperidine ring.

    Piperidine derivatives: Various compounds with the piperidine ring but different functional groups.

Uniqueness

2-(1-Piperidyl)-2-phenylacetic acid hydrazide is unique due to the combination of the piperidine ring, phenylacetic acid moiety, and hydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

7550-31-4

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-phenyl-2-piperidin-1-ylacetohydrazide

InChI

InChI=1S/C13H19N3O/c14-15-13(17)12(11-7-3-1-4-8-11)16-9-5-2-6-10-16/h1,3-4,7-8,12H,2,5-6,9-10,14H2,(H,15,17)

InChI Key

WVMOCKKPGGDUIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.